3-Methoxynaphthalen-1-ol
Overview
Description
3-Methoxynaphthalen-1-ol is an organic compound with the molecular formula C11H10O2. It is a derivative of naphthalene, characterized by a methoxy group (-OCH3) attached to the third carbon and a hydroxyl group (-OH) attached to the first carbon of the naphthalene ring.
Scientific Research Applications
3-Methoxynaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Research has explored its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
Target of Action
This compound is a derivative of naphthalene , which suggests that it may interact with similar biological targets as naphthalene.
Mode of Action
The mode of action of 3-Methoxynaphthalen-1-ol is not fully understood. As a naphthalene derivative, it may interact with its targets in a similar manner as naphthalene. The presence of the methoxy group and the hydroxyl group could alter its interactions with its targets
Biochemical Pathways
The biochemical pathways affected by this compound are not well-documented. Given its structural similarity to naphthalene, it may affect similar biochemical pathways. The specific pathways and their downstream effects remain to be determined .
Pharmacokinetics
Its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
As a derivative of naphthalene, it may have similar effects, but the presence of the methoxy and hydroxyl groups could result in different outcomes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, solvent effects can impact the excited-state hydrogen bonds and proton transfers of similar compounds . Therefore, the action environment could play a significant role in the compound’s overall effect .
Biochemical Analysis
Biochemical Properties
It is known that the compound plays a role in biochemical reactions, particularly in the context of solvent effects . The compound’s interactions with enzymes, proteins, and other biomolecules are subject to the polarity of the solvent .
Cellular Effects
The cellular effects of 3-Methoxynaphthalen-1-ol are largely unexplored. It is known that the compound’s photophysical phenomena, which include excited-state hydrogen bonds and proton transfers, are affected by solvent polarity . These phenomena could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves excited-state hydrogen bonds and proton transfers . The degree of charge transfer gradually increases with an increase in solvent polarity . The excited state intramolecular proton transfer (ESIPT) reaction of this compound is gradually inhibited by increasing solvent polarity .
Temporal Effects in Laboratory Settings
It is known that the compound’s ESIPT reaction is gradually inhibited by increasing solvent polarity , suggesting that the compound’s effects may change over time in response to changes in solvent conditions.
Metabolic Pathways
The compound’s ESIPT reaction, which is affected by solvent polarity , suggests that it may interact with enzymes or cofactors in a manner that depends on the polarity of the solvent.
Transport and Distribution
The compound’s ESIPT reaction, which is affected by solvent polarity , suggests that its transport and distribution may be influenced by the polarity of the solvent.
Subcellular Localization
The compound’s ESIPT reaction, which is affected by solvent polarity , suggests that it may be localized in specific compartments or organelles depending on the polarity of the solvent.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxynaphthalen-1-ol can be synthesized through several methods. One common synthetic route involves the methylation of 1-naphthol. The reaction typically uses potassium carbonate (K2CO3) as a base and methyl iodide (CH3I) as the methylating agent. The reaction is carried out at room temperature, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of ammonium metapervanadate (NH4VO3) as an oxidizing agent to achieve the desired product. This method is advantageous due to its high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Methoxynaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydro derivatives.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ammonium metapervanadate (NH4VO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or alkylating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalenes.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-naphthol
- 7-Methoxy-2-naphthol
- 2-Methoxynaphthalene
- 3-Bromo-2-naphthol
- 6-Cyano-2-naphthol
Uniqueness
3-Methoxynaphthalen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo ESIPT reactions and its potential biological activities set it apart from other similar compounds .
Properties
IUPAC Name |
3-methoxynaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFHUFDVJZFIDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451215 | |
Record name | 1-Hydroxy-3-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57404-85-0 | |
Record name | 1-Hydroxy-3-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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